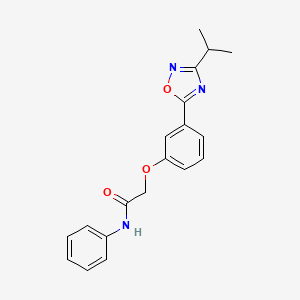
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as BMA-10 and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of BMA-10 is not fully understood. However, studies have shown that BMA-10 can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BMA-10 can also activate certain signaling pathways that are involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
BMA-10 has been shown to have various biochemical and physiological effects. Studies have shown that BMA-10 can inhibit the growth of cancer cells, protect neurons from oxidative stress, and improve cognitive function. BMA-10 has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BMA-10 in lab experiments is its potential application in various fields, including cancer research and neurodegenerative disorders. BMA-10 is also relatively easy to synthesize using different methods. However, one of the limitations of using BMA-10 in lab experiments is its limited solubility in water, which can affect its bioavailability.
Orientations Futures
For the study of BMA-10 include the development of more efficient synthesis methods and the study of its mechanism of action in various diseases and disorders.
Méthodes De Synthèse
BMA-10 can be synthesized using different methods. One of the most commonly used methods is the reaction between 2-hydroxy-7-methylquinoline and N-butyl-N-bromoacetamide in the presence of a base. The reaction yields BMA-10 as a white solid. Another method involves the reaction between N-butyl-N-chloroacetamide and 2-hydroxy-7-methylquinoline in the presence of a base. This method also yields BMA-10 as a white solid.
Applications De Recherche Scientifique
BMA-10 has been extensively studied in scientific research due to its potential application in various fields. One of the most significant applications of BMA-10 is in the field of cancer research. Studies have shown that BMA-10 has anti-cancer properties and can inhibit the growth of cancer cells. BMA-10 has also been studied for its potential application in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies have shown that BMA-10 can protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
N-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-5-8-19(13(3)20)11-15-10-14-7-6-12(2)9-16(14)18-17(15)21/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMHIVWTFLQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


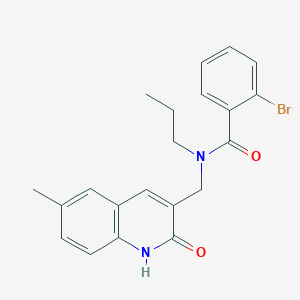

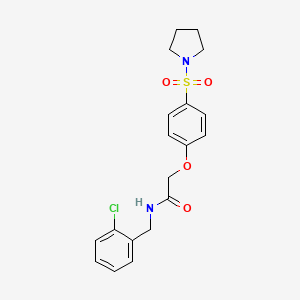

![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)
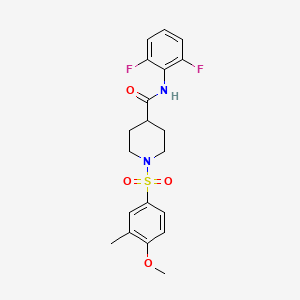

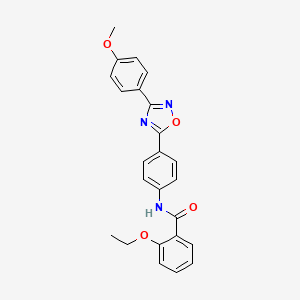
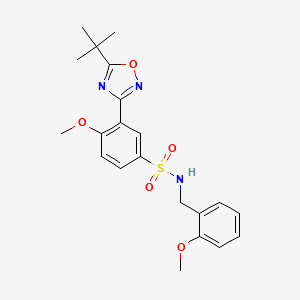

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7717392.png)
![2-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7717398.png)
